molecular formula C10H9N2NaO2 B15321118 Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B15321118
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: OVQFLSYBRIFUPO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of imidazo[1,2-a]pyridines through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups to the compound .

Wissenschaftliche Forschungsanwendungen

Sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in material science for developing new materials with unique properties

Wirkmechanismus

The mechanism of action of sodium 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact mechanism depends on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C10H9N2NaO2

Molekulargewicht

212.18 g/mol

IUPAC-Name

sodium;2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2.Na/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

InChI-Schlüssel

OVQFLSYBRIFUPO-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=CN2C1=NC(=C2C(=O)[O-])C.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.